molecular formula C15H18N4O4S B2636038 N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide CAS No. 1226448-64-1

N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide

Número de catálogo: B2636038
Número CAS: 1226448-64-1
Peso molecular: 350.39
Clave InChI: KVBOZYCYGIBPLO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide is a synthetic small molecule with a molecular formula of C15H18N4O4S and a molecular weight of 350.4 g/mol . Its structure features a benzo[d][1,2,3]triazin-4-one moiety linked to a 1,1-dioxidotetrahydrothiophene (sulfolane) core, a bis-sulfone motif recognized for its role in activating the Antioxidant Response Element (ARE) pathway . This compound is of significant interest in pharmacological research for its potential as a non-electrophilic activator of the NRF2 signaling cascade . Unlike many NRF2 activators that act through covalent modification, non-electrophilic molecules represent an attractive therapeutic strategy for targeting oxidative stress and inflammation, which are characteristics of various age-related conditions including autoimmune diseases and neurodegeneration . By potentially modulating this central protective transcriptional program without relying on reactive cysteine modification, this compound provides a valuable research tool for investigating cytoprotective mechanisms and developing novel therapeutic interventions for diseases driven by oxidative insult . This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications.

Propiedades

IUPAC Name

N-[(1,1-dioxothiolan-3-yl)methyl]-3-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O4S/c20-14(16-9-11-6-8-24(22,23)10-11)5-7-19-15(21)12-3-1-2-4-13(12)17-18-19/h1-4,11H,5-10H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVBOZYCYGIBPLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1CNC(=O)CCN2C(=O)C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues

Key structural analogs and their distinguishing features are summarized below:

Compound Name Core Structure Substituents Linker Type Key Functional Groups
Target Compound Benzo[d][1,2,3]triazin-4-one Tetrahydrothiophene-1,1-dioxide Propanamide Sulfone, triazinone, amide
N-Ethyl-4-(4-oxobenzo[1,2,3]triazin-3(4H)-yl)butanamide (14a, ) Benzo[1,2,3]triazin-4-one Ethyl Butanamide Triazinone, amide
N-(4-Chloro-3-nitrophenyl)-3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide () Benzothiazol-1,1-dioxide 4-Chloro-3-nitrophenyl Propanamide Sulfone, benzothiazolone, nitro, chloro
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-phenylpropanamide () Thiazole/oxadiazole hybrid Substituted phenyl Propanamide Thiazole, oxadiazole, sulfanyl

Key Observations :

  • The target compound uniquely combines a sulfonated tetrahydrothiophene with a benzotriazinone, unlike analogs with benzothiazolones () or thiazole-oxadiazole systems ().
  • Linker length varies: Butanamide derivatives (e.g., 14a ) may exhibit different conformational dynamics compared to the target’s propanamide chain.
  • Electron-withdrawing groups : The benzothiazol-1,1-dioxide in shares sulfone character with the target, but the nitro and chloro substituents introduce distinct electronic effects.

Research Findings and Implications

Structure-Activity Relationships (SAR): The benzotriazinone moiety is critical for enzyme inhibition, as seen in ’s α-glucosidase inhibitors . Sulfone groups (target and ) improve solubility without compromising bioactivity. Linker length: Propanamide (target) vs. butanamide () may influence binding pocket accessibility.

Synthetic Challenges: Functionalizing the tetrahydrothiophene sulfone (target) requires careful control to avoid ring-opening reactions, as noted in Shklyarenko’s heterocyclizations .

Future Directions: Comparative pharmacokinetic studies of sulfone-containing vs. non-sulfone analogs. Exploration of substituent effects on the tetrahydrothiophene ring (e.g., alkyl vs. aryl groups).

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.